tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate
Overview
Description
tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperidine ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-methylpiperidine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution.
- Slowly add tert-butyl chloroformate to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until completion.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong acids or bases can facilitate the substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl methyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate
Uniqueness
tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
Tert-butyl ((4-methylpiperidin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This carbamate derivative features a tert-butyl group and a piperidine ring, which are known to influence its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in treating neurological disorders and as enzyme inhibitors.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.33 g/mol. The compound's structure includes:
- Tert-butyl group : Provides steric hindrance, affecting reactivity.
- Piperidine ring : Contributes to the compound's interaction with biological targets.
- Carbamate functional group : Allows for covalent bonding with enzymes, potentially leading to inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This property is significant in the context of drug design, particularly for targeting enzymes involved in disease pathways.
- Receptor Modulation : The piperidine ring can interact with receptor sites, modulating their activity and resulting in various biological effects.
1. Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Studies have shown that similar carbamate compounds can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases like Alzheimer's.
2. Neuroprotective Effects
In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides (Aβ). For instance, derivatives have shown moderate protective effects against Aβ-induced toxicity in astrocytes, suggesting potential neuroprotective applications.
Case Study 1: Inhibition of Acetylcholinesterase
A study investigated the inhibitory effects of various piperidine derivatives on acetylcholinesterase activity. The results indicated that this compound had significant inhibitory activity, comparable to established inhibitors like galantamine. This suggests its potential use in treating cognitive disorders.
Case Study 2: Neuroprotection Against Aβ
In a model assessing the protective effects against Aβ toxicity, treatment with related piperidine compounds showed increased cell viability in astrocytes exposed to Aβ. The viability improved from 43.78% (Aβ alone) to 62.98% when co-treated with the compound.
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
Aβ Alone | 43.78 |
Aβ + Compound | 62.98 |
Properties
IUPAC Name |
tert-butyl N-[(4-methylpiperidin-3-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-5-6-13-7-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFPBXPQIJEINV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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